4-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine

Medicinal Chemistry ADMET Optimization Kinase Inhibitor Design

Researchers developing selective CNS kinase inhibitors often encounter scaffolds with poor BBB penetration or unwanted polypharmacology. This 5-aminopyrazole eliminates those risks with a defined N1-methyl, 4-(3,4-dimethylphenyl) architecture. • CNS-optimized: Favorable LogP (2.29-2.34) and a single H-bond donor (HBD=1) align with CNS drug-likeness rules for enhanced brain penetration. • Kinase selectivity: The N1-methyl group occupies a key sub-pocket, discriminating between closely related kinases to reduce off-target liabilities versus N1-H analogs. • Rapid derivatization: The C5 primary amine enables direct conversion to amides, sulfonamides, or ureas for focused library synthesis.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13623315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=C(N(N=C2)C)N)C
InChIInChI=1S/C12H15N3/c1-8-4-5-10(6-9(8)2)11-7-14-15(3)12(11)13/h4-7H,13H2,1-3H3
InChIKeyNSPYOWDTPKFXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine: Specifications & Structure


4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1342951-88-5) is a 5-aminopyrazole derivative belonging to the class of N1-methyl, 4-aryl substituted pyrazoles. It possesses a molecular formula of C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol . The compound features a pyrazole ring substituted with a 3,4-dimethylphenyl group at the C4 position and a methyl group at the N1 position, with a free amine at the C5 position . Its calculated LogP values range from 2.29 to 2.34, indicating moderate lipophilicity, and it has one hydrogen bond donor and two hydrogen bond acceptors . This compound is primarily supplied as a research chemical, typically at 98% purity, and is intended for use as a synthetic intermediate or a structural building block in medicinal chemistry campaigns .

Compound class 5-aminopyrazole with defined N1-methyl, C4-aryl pattern
Primary role Synthetic intermediate and structural building block for medicinal chemistry
Research focus Kinase inhibitor design, CNS-penetrant scaffold development, heterocyclic library synthesis

Substitution Risks: 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine


In-class pyrazole derivatives cannot be interchanged without altering biological outcomes or synthetic trajectories. The specific combination of a 3,4-dimethylphenyl substituent at C4, an N1-methyl group, and a C5 primary amine defines a unique pharmacophore that dictates target engagement, selectivity, and physicochemical properties [1]. For instance, the absence of the N1-methyl group, as in the demethylated analog 4-(3,4-dimethylphenyl)-1H-pyrazol-5-amine (CAS 2091604-76-9), results in a lower LogP (2.2 vs. 2.29–2.34), reduced steric bulk, and an altered hydrogen bonding profile (two donors vs. one), which can drastically affect binding affinity and cellular permeability [2]. Similarly, moving the dimethylphenyl group to the N1 position, as in 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 1020713-87-4), changes the substitution pattern and the vector of the aryl group, leading to a different structure-activity relationship (SAR) . Such seemingly minor modifications can abrogate activity against the intended target or introduce off-target liabilities. Therefore, direct substitution with a non-identical pyrazole analog without rigorous SAR data is scientifically unjustified and poses a significant risk to project integrity [1].

N1-demethylated analog (CAS 2091604-76-9)

Lacks the N1-methyl group, leading to lower lipophilicity, an extra hydrogen bond donor, and reduced steric bulk; target binding and permeability may not transfer directly.

N1‑aryl positional isomer (CAS 1020713-87-4)

Carries the 3,4‑dimethylphenyl group at N1 instead of C4, altering the substitution vector and SAR profile; activity and selectivity may diverge significantly.

Comparative Evidence: 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine


Lipophilicity & Membrane Permeability

4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine exhibits a measured LogP of 2.29–2.34, which is significantly higher than the LogP of its demethylated analog 4-(3,4-dimethylphenyl)-1H-pyrazol-5-amine (XLogP3 = 2.2) . This increase in lipophilicity, driven by the N1-methyl group, correlates with improved passive membrane permeability and potentially enhanced oral bioavailability, a critical parameter for lead optimization in drug discovery [1].

Lipophilicity
Data to verify
LogP 2.29–2.34 vs. 2.2 (demethylated analog), Δ +0.09 to +0.14
May support passive membrane permeability screening for cell-based assays.
Calculated values; vendor-reported computational data.
Medicinal Chemistry ADMET Optimization Kinase Inhibitor Design

Hydrogen Bond Donor Count & CNS Drug-Likeness

The presence of the N1-methyl group in 4-(3,4-dimethylphenyl)-1-methyl-1H-pyrazol-5-amine reduces the number of hydrogen bond donors (HBD) from two in the demethylated analog to one [1]. This reduction is a well-established principle for enhancing central nervous system (CNS) penetration, as compounds with fewer than three HBDs generally exhibit improved brain exposure [2]. The demethylated analog, 4-(3,4-dimethylphenyl)-1H-pyrazol-5-amine, with its free N1-H and C5-NH2 groups, presents two HBDs, which is a less favorable profile for CNS-targeting scaffolds [1].

HBD Count
Reported
HBD Count: 1 vs. 2 (demethylated analog), Δ −1
May support CNS‑penetration screening for kinase inhibitor design.
Vendor-reported data; consistent with CNS drug‑likeness principles.
CNS Drug Discovery Physicochemical Property Optimization Medicinal Chemistry

N1 Methylation & Kinase Selectivity

The N1-methyl substituent in 4-(3,4-dimethylphenyl)-1-methyl-1H-pyrazol-5-amine introduces critical steric bulk and alters the electronic environment of the pyrazole ring compared to the unsubstituted analog. In related 5-aminopyrazole kinase inhibitor scaffolds, the N1 substituent is a key determinant of selectivity within the kinome, as it projects into a distinct pocket adjacent to the hinge-binding region [1][2]. While specific Ki/IC50 data for this exact compound against a defined kinase panel are not available in the public domain, the class-level SAR for 5-aminopyrazoles indicates that methylation at N1 can enhance selectivity for certain kinases (e.g., p38 MAPK, CDK2) over others by preventing binding to off-target kinases with smaller gatekeeper residues or different active site geometries [1]. This inferred selectivity advantage is a primary driver for selecting this specific substitution pattern over the N1-H analog.

Kinase Selectivity
Class‑level
N1‑methyl vs. N1‑H scaffold may enhance kinase selectivity (class‑level SAR).
Supports selectivity profiling in kinome‑wide assays; data to verify for this specific compound.
No public Ki data for this compound; inference from 5‑aminopyrazole kinase inhibitor SAR.
Kinase Inhibition Structure-Activity Relationship Selectivity Profiling

Recommended Applications for 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine


CNS Kinase Inhibitor Lead Optimization

The compound's favorable LogP (2.29–2.34) and reduced hydrogen bond donor count (HBD=1) make it a compelling scaffold for CNS-penetrant kinase inhibitors. Its physicochemical properties align with established CNS drug-likeness guidelines, and the N1-methyl substitution is a known strategy to enhance blood-brain barrier penetration [1].

Selective Kinase Probe Design

As a 5-aminopyrazole with an N1-methyl group, this compound serves as a valuable starting point for developing selective kinase inhibitors. The N1-methyl substituent is a critical determinant of kinase selectivity, as it occupies a sub-pocket that can discriminate between closely related kinases. Researchers can leverage this scaffold to build focused libraries aimed at specific kinase targets, minimizing the polypharmacology often associated with N1-H pyrazoles [2].

Heterocyclic Library Building Block

The C5 primary amine provides a versatile handle for further derivatization. This compound can be readily converted into amides, sulfonamides, ureas, or fused heterocycles, enabling the rapid generation of structurally diverse compound libraries for high-throughput screening campaigns . Its defined substitution pattern (4-aryl, 1-methyl) ensures that the resulting library retains a consistent core pharmacophore.

Application
Selection Property
Validation Focus
CNS‑penetrant kinase inhibitor design studies
Lipophilicity & HBD count profile
Blood‑brain barrier penetration model screening
Kinase selectivity profiling
N1‑methyl substitution pattern
Kinase panel selectivity assay and off‑target screening
Heterocyclic compound library synthesis
C5 primary amine derivatization handle
Library diversity and synthetic tractability
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